Tjn-331 is classified as a pyrimidine derivative, which is a category of compounds that have significant biological activity. It is often investigated in the context of renal diseases and fibrosis due to its effects on cellular signaling pathways related to inflammation and tissue repair.
The synthesis of Tjn-331 involves a multi-step process that typically includes the reaction of 3,4-dimethoxyphenethylamine with 3-pyridylacrylic acid. This reaction is carried out under controlled conditions to yield the desired propenamide structure. The specific parameters for this synthesis may include temperature control, solvent choice, and reaction time, although detailed experimental conditions are not extensively documented in the available literature.
Key steps in the synthesis may involve:
Tjn-331 primarily participates in reactions relevant to its role as an inhibitor of TGF-β1 production. Its chemical reactivity can be characterized by:
In laboratory settings, Tjn-331's effects have been evaluated through assays measuring changes in cell proliferation and matrix accumulation in response to inflammatory stimuli.
The mechanism of action for Tjn-331 involves:
Tjn-331 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Tjn-331 behaves under different experimental conditions and its potential for therapeutic applications.
Tjn-331 has significant potential applications in scientific research and medicine:
TJN-331, chemically designated as (E)-N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide, is a synthetic small-molecule compound developed through the structural optimization of bioactive herbal constituents [2] [6]. Research by Tsumura & Co. identified its precursor molecule in traditional medicinal plants, though the exact botanical source remains proprietary. The compound was engineered to enhance bioavailability and target specificity against fibrotic pathways while minimizing off-target effects common to first-generation antifibrotics like tranilast [9]. Its molecular architecture combines a methoxyphenethyl moiety linked to a pyridylpropenamide backbone, enabling selective interaction with transforming growth factor-beta 1 (TGF-β1) production machinery [6]. Preclinical development focused on renal applications due to TGF-β1's established role in glomerular sclerosis and tubulointerstitial fibrosis [6] [9].
Table 1: Fundamental Characteristics of TJN-331
Property | Detail |
---|---|
IUPAC Name | (E)-N-(3,4-Dimethoxyphenethyl)-N-methyl-3-(pyridin-3-yl)prop-2-enamide |
Molecular Formula | C₂₀H₂₄N₂O₃ |
Molecular Weight | 340.42 g/mol |
Mechanism Class | TGF-β1 Production Inhibitor |
Development Origin | Herbally Derived Chemical Optimization |
TGF-β1 is a pleiotropic cytokine overexpressed in inflammatory kidney diseases, driving extracellular matrix (ECM) accumulation, mesangial cell proliferation, and epithelial-to-mesenchymal transition (EMT) [3] [7]. In glomerulonephritis models, activated glomeruli produce excessive mature TGF-β1, which directly correlates with proteinuria, crescent formation, and glomerulosclerosis [6] [8]. Paradoxically, while TGF-β1 promotes fibrosis, it also exhibits anti-inflammatory properties, complicating systemic inhibition [3] [7]. TJN-331 addresses this via selective suppression of TGF-β1 production (rather than receptor blockade), preserving latent TGF-β1’s protective functions [6] [9]. This precision differentiates it from pan-TGF-β antibodies, which failed in clinical trials due to disrupted immune homeostasis [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2